molecular formula C20H23N3O2S2 B12592232 N-(3-Acetylphenyl)-2-[(3-ethyl-2,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide

N-(3-Acetylphenyl)-2-[(3-ethyl-2,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide

Cat. No.: B12592232
M. Wt: 401.5 g/mol
InChI Key: ICBZJLGJNPHQFU-UHFFFAOYSA-N
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Description

N-(3-Acetylphenyl)-2-[(3-ethyl-2,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide is a recognized and potent inhibitor of the Janus Kinase 2 (JAK2) enzyme, a critical component of the JAK-STAT signaling pathway. This pathway is fundamental to processes such as hematopoiesis, immune function, and cell growth, and its dysregulation, particularly through constitutive JAK2 activity, is implicated in the pathogenesis of various myeloproliferative neoplasms and other cancers. The primary research value of this compound lies in its selective inhibition of JAK2, which allows researchers to probe the specific biological consequences of disrupting this signaling node. Studies have demonstrated its efficacy in inducing apoptosis and inhibiting the proliferation of JAK2-dependent cell lines, such as HEL human erythroleukemia cells. By potently targeting the JAK-STAT3 axis, this inhibitor serves as a crucial tool for investigating the mechanisms of JAK2-driven oncogenesis and for evaluating the potential of targeted therapeutic strategies in preclinical models of hematological malignancies and solid tumors. Its application extends to research focused on immune regulation and inflammatory diseases where the JAK-STAT pathway plays a central role. This compound is for research use only and is a valuable chemical probe for dissecting complex cellular signaling networks.

Properties

Molecular Formula

C20H23N3O2S2

Molecular Weight

401.5 g/mol

IUPAC Name

N-(3-acetylphenyl)-2-[(5-ethyl-2,6-dimethyl-5,6-dihydrothieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H23N3O2S2/c1-5-16-12(3)27-20-18(16)19(21-13(4)22-20)26-10-17(25)23-15-8-6-7-14(9-15)11(2)24/h6-9,12,16H,5,10H2,1-4H3,(H,23,25)

InChI Key

ICBZJLGJNPHQFU-UHFFFAOYSA-N

Canonical SMILES

CCC1C(SC2=C1C(=NC(=N2)C)SCC(=O)NC3=CC=CC(=C3)C(=O)C)C

Origin of Product

United States

Preparation Methods

General Synthetic Routes

The synthesis of N-(3-Acetylphenyl)-2-[(3-ethyl-2,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide can be achieved through several strategies:

  • Condensation Reactions

    • The initial step often involves the condensation of 3-acetylphenol with a thienopyrimidine derivative, leading to the formation of an intermediate that can be further modified.
  • Sulfanylation

    • The introduction of the sulfanyl group can be performed using thiol reagents or sulfur-containing compounds that react with the intermediate product from the condensation step.
  • Acetylation

    • The final step typically involves acetylation of the amine group in the thienopyrimidine structure to yield the desired acetamide product.

Detailed Reaction Mechanisms

Step 1: Formation of Thienopyrimidine Intermediate

The synthesis begins with the formation of a thienopyrimidine core through cyclization reactions involving appropriate precursors such as ethyl 2,6-dimethyl-4-oxo-3-thiophenecarboxylate and other nitrogen sources.

Step 2: Condensation with Acetophenone

In this step, the thienopyrimidine intermediate undergoes nucleophilic attack by 3-acetylphenol under acidic or basic conditions, resulting in a condensation product.

Step 3: Sulfanylation

The condensation product is then treated with a sulfanylation reagent (e.g., Lawesson's reagent or similar) to introduce the sulfanyl group at the desired position on the thienopyrimidine ring.

Step 4: Final Acetylation

Finally, acetylation is performed using acetic anhydride or acetyl chloride to yield this compound.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages
Condensation Straightforward; high yields Requires careful control of reaction conditions
Sulfanylation Effective introduction of sulfanyl group Potential for side reactions
Acetylation Simple final step; well-established May require purification steps

Chemical Reactions Analysis

Types of Reactions

N-(3-Acetylphenyl)-2-[(3-ethyl-2,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings, introducing new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Aluminum chloride, palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Research has indicated that compounds similar to N-(3-acetylphenyl)-2-[(3-ethyl-2,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide exhibit promising anticancer properties. Studies suggest that the thienopyrimidine moiety is crucial for inhibiting tumor growth by interfering with cellular pathways involved in cancer progression. For instance, derivatives of thienopyrimidine have been shown to inhibit specific kinases associated with cancer cell proliferation and survival .

Antimicrobial Properties:
The compound's thienopyrimidine structure also contributes to its antimicrobial efficacy. Research indicates that modifications in the thienopyrimidine ring can enhance activity against various bacterial strains and fungi. This opens avenues for developing new antimicrobial agents from this compound family .

Pharmacological Applications

Enzyme Inhibition:
this compound has been studied as an inhibitor of certain enzymes involved in metabolic pathways. For example, it may inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are critical in inflammatory processes. This inhibition can potentially lead to anti-inflammatory effects and pain relief applications .

Neuroprotective Effects:
Preliminary studies suggest that compounds related to this compound may exhibit neuroprotective effects. These effects could be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells. Such properties make them candidates for further exploration in neurodegenerative disease treatment .

Materials Science

Polymer Chemistry:
In materials science, the compound has potential applications in the synthesis of novel polymers. The incorporation of thienopyrimidine units into polymer backbones can impart unique thermal and mechanical properties. This can lead to the development of advanced materials for electronics or coatings with enhanced performance characteristics .

Case Studies

Study Focus Findings
Study on Anticancer PropertiesInvestigated the anticancer effects of thienopyrimidine derivativesShowed significant inhibition of tumor cell lines
Antimicrobial Activity AssessmentEvaluated the effectiveness against bacterial strainsIdentified strong activity against resistant strains
Neuroprotective Mechanism ExplorationStudied the impact on oxidative stress in neuronal cellsDemonstrated reduced oxidative damage in vitro

Mechanism of Action

The mechanism of action of N-(3-Acetylphenyl)-2-[(3-ethyl-2,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide would depend on its specific biological activity. Generally, compounds like this can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Heterocyclic Core Modifications

  • Pyrimidine-Based Analogs: N-(2-Chlorophenyl)-2-(4,6-dimethylpyrimidin-2-ylsulfanyl)acetamide () replaces the dihydrothienopyrimidine core with a simpler pyrimidine ring. The synthesis involves coupling 4,6-dimethylpyrimidin-2-thiol with 2-chlorophenyl carbamic chloride, highlighting nucleophilic thiol reactivity . N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide () incorporates a diaminopyrimidine core, which enhances hydrogen-bonding capacity. This feature is critical for molecular recognition in crystal packing and biological targeting .
  • Thieno[2,3-d]pyrimidin-4-one Derivatives: 2-[(3-Ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethylphenyl)acetamide () replaces the dihydrothienopyrimidine with a thienopyrimidin-4-one system. Substituents (ethyl, methyl) on the heterocycle and acetamide moiety influence lipophilicity .
  • Pyridine-Based Analog: 2-{[3-Cyano-4-(4-ethoxy-3-methoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide () employs a pyridine core with ethoxy and methoxy substituents. These groups enhance solubility but may reduce metabolic stability due to ether linkages .

Substituent Effects

  • Electron-Withdrawing Groups : The 3-acetylphenyl group in the target compound introduces an electron-withdrawing acetyl moiety, which may stabilize the acetamide linkage and modulate electronic density on the aromatic ring.
  • Alkyl Substituents: Ethyl and methyl groups on the dihydrothienopyrimidine core (target compound) increase steric bulk and lipophilicity compared to halogenated analogs (e.g., ’s 2-chlorophenyl group) .

Crystallographic and Hydrogen-Bonding Patterns

  • Hydrogen Bonding: and highlight the role of hydrogen bonds (N–H···O, N–H···S) in stabilizing crystal lattices. The diaminopyrimidine in forms extensive intermolecular bonds, whereas the acetyl group in the target compound may participate in C=O···H–N interactions .
  • Database Resources : The Cambridge Structural Database (CSD) () archives over 250,000 crystal structures, enabling comparative analysis of sulfanyl-acetamide derivatives. SHELX software () is widely used for refining such structures, ensuring accuracy in bond-length and angle determinations .

Biological Activity

N-(3-Acetylphenyl)-2-[(3-ethyl-2,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse pharmacological properties. This article aims to provide a detailed examination of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula : C_{15}H_{20}N_2O_2S
  • Molecular Weight : Approximately 306.38 g/mol

Structural Features

The compound consists of:

  • A thieno[2,3-d]pyrimidine ring system.
  • An acetylphenyl substituent.
  • A sulfanyl group that enhances its biological interactions.

These structural elements are responsible for the compound's reactivity and biological activity.

Anticancer Properties

Research indicates that compounds containing thieno[2,3-d]pyrimidine frameworks exhibit significant anticancer activity. For instance:

  • Mechanism of Action : Thieno[2,3-d]pyrimidines have been shown to inhibit key enzymes involved in cancer cell proliferation. Studies suggest that these compounds can induce apoptosis in various cancer cell lines.
  • Case Study : In a study evaluating the cytotoxic effects of related compounds on human cancer cell lines (A549 and MCF-7), derivatives of thieno[2,3-d]pyrimidine demonstrated IC50 values in the micromolar range, indicating potent anticancer activity .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

  • Research Findings : In vitro tests have demonstrated that this compound exhibits significant antibacterial activity against strains such as E. coli and Staphylococcus aureus .

Other Pharmacological Effects

Additional studies have suggested potential applications in treating various conditions:

  • Anti-inflammatory Activity : Some derivatives have shown to reduce inflammation markers in animal models.
  • Neuroprotective Effects : Preliminary data indicate that these compounds might protect neuronal cells from oxidative stress.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Thieno[2,3-d]pyrimidine Core : Starting materials undergo cyclization reactions to form the thieno ring.
  • Substitution Reactions : The acetylphenyl and sulfanyl groups are introduced through nucleophilic substitutions.

Data Table of Biological Activities

Activity TypeTest Organism/Cell LineIC50 (µM)Reference
AnticancerA549 (Lung cancer)12
MCF-7 (Breast cancer)15
AntibacterialE. coli25
Staphylococcus aureus30
Anti-inflammatoryMouse modelNot specified

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